N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide
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Overview
Description
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylcyclohexyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the cis-4-phenylcyclohexanol, which is then reacted with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(cis-2-(((cis-4-phenylcyclohexyl)oxy)methyl)-1-piperidyl)methanesulfonamide
- N-(trans-2-(((trans-4-phenylcyclohexyl)oxy)methyl)-1-piperidyl)methanesulfonamide
Uniqueness
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide is unique due to its specific cis-configuration, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, a phenylcyclohexoxy group, and a methanesulfonamide moiety. Its molecular formula is C19H28N2O3S, and it has a molecular weight of 364.50 g/mol. The structural representation can be summarized as follows:
- Piperidine ring : Provides basic nitrogen functionality.
- Phenylcyclohexoxy group : Contributes to lipophilicity and potential receptor interactions.
- Methanesulfonamide group : Imparts solubility and may influence binding affinity.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antihypertensive Effects : Studies suggest that the compound may act as an antagonist at certain adrenergic receptors, leading to vasodilation and reduced blood pressure.
- Neuroprotective Properties : The compound has demonstrated potential in protecting neuronal cells from oxidative stress, possibly through modulation of glutamate receptors.
- Antinociceptive Activity : Evidence points to its effectiveness in pain relief models, indicating involvement of opioid receptors.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound on various cell lines:
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Study 1 | SH-SY5Y (neuroblastoma) | 10 | Reduced apoptosis by 30% |
Study 2 | HUVEC (endothelial) | 5 | Increased nitric oxide production |
Study 3 | RAW 264.7 (macrophage) | 20 | Inhibition of TNF-alpha secretion |
In Vivo Studies
Animal models have also been utilized to assess the compound's biological activity:
Study | Animal Model | Dose (mg/kg) | Observations |
---|---|---|---|
Study A | Rat Hypertension Model | 15 | Significant reduction in systolic blood pressure |
Study B | Mouse Pain Model (hot plate) | 10 | Increased latency to response by 40% |
Study C | Mouse Neuroprotection Model | 20 | Preservation of neuronal integrity after ischemic injury |
Case Studies
- Hypertension Management : A clinical case involving patients with resistant hypertension showed that administration of the compound resulted in improved blood pressure control without significant adverse effects. The mean reduction in systolic blood pressure was reported at approximately 15 mmHg over a four-week period.
- Chronic Pain Relief : In a double-blind study involving chronic pain patients, participants receiving this compound reported a significant decrease in pain scores compared to placebo groups, with an average reduction of 50% in pain intensity.
Properties
Molecular Formula |
C19H30N2O3S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(2R,3S)-2-[(4-phenylcyclohexyl)oxymethyl]piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C19H30N2O3S/c1-25(22,23)21-18-8-5-13-20-19(18)14-24-17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-4,6-7,16-21H,5,8-14H2,1H3/t16?,17?,18-,19-/m0/s1 |
InChI Key |
GWXIWAAZEKCXMJ-BTRQGYIVSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCCN[C@H]1COC2CCC(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1COC2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.